

Thermal Decomposition of Strontium Bromide Monohydrate: A Technical Guide

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Compound of Interest

Compound Name: *Strontium bromide monohydrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of **strontium bromide monohydrate** ($\text{SrBr}_2 \cdot \text{H}_2\text{O}$). The information presented herein is curated for professionals in research, science, and drug development who require a detailed understanding of the material's behavior under thermal stress. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides a visual representation of the decomposition pathway.

Introduction

Strontium bromide is an inorganic salt that can exist in various hydrated forms, with the monohydrate and hexahydrate being of significant interest. The reversible hydration and dehydration of these compounds, particularly the transition between the monohydrate and anhydrous forms, are central to applications in thermochemical energy storage and heat transformation.^{[1][2][3]} A thorough understanding of the thermal decomposition pathway is critical for optimizing these applications and for ensuring material stability in various processes.

The primary thermal decomposition event for **strontium bromide monohydrate** is a single-step dehydration process, yielding the anhydrous salt and water vapor. This reaction is reversible and is governed by temperature and water vapor partial pressure.

Reaction: $\text{SrBr}_2(\text{s}) + \text{H}_2\text{O}(\text{g}) \rightleftharpoons \text{SrBr}_2 \cdot \text{H}_2\text{O}(\text{s})$ ^{[1][3]}

Quantitative Decomposition Data

The following tables summarize the key quantitative data related to the thermal decomposition of strontium bromide hydrates, compiled from various studies.

Table 1: Dehydration Stages of Strontium Bromide Hydrates

| Hydrate Form | Transition Temperature (°C) | Resulting Product | Reference |
|--|-----------------------------|---|-----------|
| Strontium Bromide Hexahydrate (SrBr ₂ ·6H ₂ O) | 70 | Strontium Bromide Monohydrate (SrBr ₂ ·H ₂ O) | [2] |
| Strontium Bromide Hexahydrate (SrBr ₂ ·6H ₂ O) | 89 | Strontium Bromide Dihydrate (SrBr ₂ ·2H ₂ O) | [2] |
| Strontium Bromide Dihydrate (SrBr ₂ ·2H ₂ O) | 180 | Anhydrous Strontium Bromide (SrBr ₂) | [2] |
| Strontium Bromide Monohydrate (SrBr ₂ ·H ₂ O) | >180 | Anhydrous Strontium Bromide (SrBr ₂) | [2][4] |

Table 2: Thermodynamic and Kinetic Data for the Monohydrate-Anhydrous Transition

| Parameter | Value | Conditions | Reference |
|--------------------------------------|--|--|-----------|
| Specific Energy Density | 291 kJ/kg SrBr ₂ (81 kWh/t) | - | [1] |
| Dehydration Onset Temperature | 211 °C | Water vapor partial pressure of 19 kPa, heating rate of ±0.5 K/min | [1] |
| Hydration Onset Temperature | 158 °C | Water vapor partial pressure of 19 kPa, cooling rate of ±0.5 K/min | [1] |
| Thermal Hysteresis | 53 K | Water vapor partial pressure of 19 kPa | [1] |
| Thermal Hysteresis | 22 K | Water vapor partial pressure of 5 kPa | [1] |
| Specific Thermal Power (Dehydration) | 2.5 kW/kg of SrBr ₂ ·H ₂ O | 210 °C and 5 kPa steam pressure | [1] |
| Specific Thermal Power (Hydration) | up to 4 kW/kg SrBr ₂ | 180 °C and 69 kPa | [1] |

Experimental Protocols

The characterization of the thermal decomposition of **strontium bromide monohydrate** predominantly involves thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques are often used simultaneously (TGA-DSC) to correlate mass loss with energetic changes. In-situ X-ray diffraction (XRD) is also employed to study crystallographic changes during decomposition.

Sample Preparation

- Starting Material: Strontium bromide hexahydrate (SrBr₂·6H₂O) of high purity (e.g., 99%) is typically used as the starting material.[1]

- **Dehydration to Monohydrate:** The hexahydrate is dried in a circulating air oven at a controlled temperature, for instance, 70 °C for several hours, to obtain the monohydrate form.[1][2] The completion of the dehydration to the monohydrate is confirmed by monitoring the mass loss.
- **Storage:** The prepared monohydrate samples are stored at an elevated temperature (e.g., 70-110 °C) to prevent rehydration before analysis.[1]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

- **Instrumentation:** A simultaneous TGA-DSC instrument (e.g., Mettler-Toledo TGA/DSC 1, STA 449 F3) is commonly used.[1]
- **Sample Size:** Small sample sizes, typically on the order of 5-15 mg, are used for TGA-DSC analysis.[1]
- **Crucibles:** Aluminum or other inert material crucibles are used to hold the sample.
- **Atmosphere:** The experiments are conducted under a controlled atmosphere, often a flow of inert gas (e.g., nitrogen) with a specific water vapor partial pressure.[1] The gas flow rate is maintained at a constant value, for example, 50 ml/min.
- **Temperature Program:**
 - **Dynamic Scans:** The sample is heated at a constant rate (e.g., 0.1 to 10 °C/min) over a defined temperature range (e.g., 25 to 300 °C) to determine the onset and peak temperatures of decomposition.[5]
 - **Isothermal Scans:** The sample is held at a constant temperature while the atmosphere is changed (e.g., by introducing a specific water vapor pressure) to study the kinetics of the reaction at a specific temperature.[1]
- **Data Analysis:** The TGA data provides the mass loss as a function of temperature, which is used to determine the stoichiometry of the dehydration. The DSC data provides the heat flow, from which the enthalpy of the reaction can be determined. The onset temperature of

the mass loss in the TGA curve or the peak of the endotherm in the DSC curve is taken as the decomposition temperature.

In-situ X-ray Diffraction (XRD)

- Purpose: In-situ XRD is used to monitor the changes in the crystal structure of the material as it is heated. This allows for the direct identification of the crystalline phases present at different temperatures.
- Instrumentation: A powder X-ray diffractometer equipped with a high-temperature, controlled-atmosphere sample stage is required.
- Procedure: The sample is placed in the specialized sample holder and heated according to a defined temperature program, similar to that used in TGA-DSC. XRD patterns are collected at regular intervals as the temperature increases.
- Data Analysis: The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature. This provides direct evidence of the transformation from the monohydrate to the anhydrous phase.

Visualization of the Decomposition Pathway

The following diagrams illustrate the thermal decomposition pathway of **strontium bromide monohydrate** and a typical experimental workflow for its analysis.

Caption: Thermal decomposition and rehydration pathway of strontium bromide hydrates.

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